

# Spectroscopic Data of 3,5-Dibromo-4-methylaniline: A Technical Guide

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| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | 3,5-Dibromo-4-methylaniline |           |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromo-4-methylaniline**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

# **Spectroscopic Data Summary**

The spectroscopic data for **3,5-Dibromo-4-methylaniline** is summarized in the tables below, providing a quick reference for researchers.

## Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity       | Assignment      |
|------------------------|--------------------|-----------------|
| Data not available     | Data not available | Aromatic H      |
| Data not available     | Data not available | NH <sub>2</sub> |
| Data not available     | Data not available | СНз             |



#### <sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment                 |
|------------------------|----------------------------|
| Data not available     | Aromatic C-NH <sub>2</sub> |
| Data not available     | Aromatic C-Br              |
| Data not available     | Aromatic C-CH₃             |
| Data not available     | Aromatic C-H               |
| Data not available     | CH₃                        |

Note: Specific experimental data for <sup>1</sup>H and <sup>13</sup>C NMR of **3,5-Dibromo-4-methylaniline**, including chemical shifts and coupling constants, were not available in the searched literature. The table structure is provided as a template for when such data becomes accessible.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity          | Assignment              |
|--------------------------------|--------------------|-------------------------|
| Data not available             | Data not available | N-H stretch             |
| Data not available             | Data not available | C-H stretch (aromatic)  |
| Data not available             | Data not available | C-H stretch (aliphatic) |
| Data not available             | Data not available | C=C stretch (aromatic)  |
| Data not available             | Data not available | N-H bend                |
| Data not available             | Data not available | C-N stretch             |
| Data not available             | Data not available | C-Br stretch            |

Note: While the existence of an IR spectrum is confirmed by the NIST WebBook, a detailed list of absorption bands and their assignments for **3,5-Dibromo-4-methylaniline** was not found in the available resources.

## Mass Spectrometry (MS) Data



The mass spectrum of **3,5-Dibromo-4-methylaniline** is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in nearly equal abundance. This results in a characteristic M, M+2, and M+4 peak cluster for the molecular ion and its fragments containing both bromine atoms, with an approximate intensity ratio of 1:2:1.

Predicted Mass-to-Charge Ratios (m/z) for Various Adducts

| Adduct                | Predicted m/z |
|-----------------------|---------------|
| [M+H] <sup>+</sup>    | 263.90181     |
| [M+Na] <sup>+</sup>   | 285.88375     |
| [M-H] <sup>-</sup>    | 261.88725     |
| [M+NH <sub>4</sub> ]+ | 280.92835     |
| [M+K] <sup>+</sup>    | 301.85769     |
| [M]+                  | 262.89398     |
| [M]-                  | 262.89508     |

Data sourced from PubChem.

**Key Fragmentation Patterns** 

A detailed experimental fragmentation pattern was not available. However, based on the structure, common fragmentation pathways would likely involve:

• Loss of a bromine atom: [M-Br]+

Loss of both bromine atoms: [M-2Br]+

• Loss of the methyl group: [M-CH<sub>3</sub>]+

# **Experimental Protocols**



The following are generalized experimental protocols for the spectroscopic techniques discussed. These are based on standard laboratory practices for similar aromatic amines.

## NMR Spectroscopy

#### Instrumentation:

• Bruker Avance 400 or 500 MHz spectrometer.

#### Sample Preparation:

- Accurately weigh 5-10 mg of **3,5-Dibromo-4-methylaniline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>)) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

- ¹H NMR: Acquire the proton spectrum using a standard pulse program. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon atom.

## Infrared (IR) Spectroscopy

#### Instrumentation:

• FTIR spectrometer (e.g., Varian Scimitar FTS-2000).

#### Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3,5-Dibromo-4-methylaniline with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.



 Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

#### Data Acquisition:

- Obtain a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

## **Mass Spectrometry**

#### Instrumentation:

 Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization (EI), MALDI-TOF, or Cold-Spray Ionization (CSI)).

#### Sample Preparation:

- For EI-MS: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared and introduced into the instrument.
- For MALDI-TOF: The sample is co-crystallized with a suitable matrix on a target plate.

#### Data Acquisition:

• The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The instrument records the relative abundance of each ion to generate the mass spectrum.

# Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **3,5-Dibromo-4-methylaniline**.



## Sample Preparation 3,5-Dibromo-4-methylaniline Prepare KBr Pellet Prepare Dilute Solution Dissolve in **Deuterated Solvent** or Nujol Mull or MALDI Plate Data Adquisition NMR Spectrometer FTIR Spectrometer Mass Spectrometer Data Analysis Peak Integration, **Functional Group** Molecular Weight Determination, Chemical Shift Analysis, **Fragmentation Analysis** Identification Structure Elucidation Reporting Comprehensive Spectroscopic Report

#### General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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